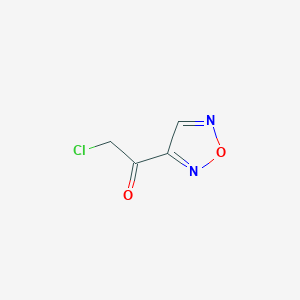

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one

説明

Structural and Electronic Features of 1,2,5-Oxadiazole Heterocycles

The structural characteristics of 1,2,5-oxadiazole heterocycles are fundamentally defined by their five-membered aromatic ring system containing one oxygen and two nitrogen atoms in a vicinal arrangement. The planar geometry of this heterocycle is maintained by the delocalization of six π electrons across the ring system, contributing to its aromatic stability and unique electronic properties. The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, which is remarkably close to the value observed for isoxazole (52), indicating a similar degree of aromatic character between these heterocyclic systems.

The electronic distribution within the 1,2,5-oxadiazole ring reveals important insights into its reactivity patterns and chemical behavior. The π electron density is highest at the nitrogen atoms compared to the oxygen and carbon atoms, creating nucleophilic sites that can participate in electrophilic aromatic substitution reactions. This electron distribution is further reflected in the compound's dipole moment of 3.38 D, which is greater than that observed for isoxazole, indicating a more polarized electronic structure. The ionization energy of 11.79 eV provides additional evidence of the electronic stability of this heterocyclic system.

| Property | 1,2,5-Oxadiazole | Comparison |

|---|---|---|

| Bird Aromaticity Index | 53 | Isoxazole: 52 |

| Dipole Moment | 3.38 D | Greater than isoxazole |

| Ionization Energy | 11.79 eV | Stable electronic structure |

| pKa | ≈ -5.0 | Less basic than isoxazole (-2.97) |

The basicity of 1,2,5-oxadiazole, characterized by a pKa of approximately -5.0, is notably lower than that of isoxazole (pKa -2.97), indicating reduced electron availability for protonation. This reduced basicity can be attributed to the electron-withdrawing effect of the additional nitrogen atom in the ring system, which decreases the electron density available for interaction with protons. The electronic properties of the heterocycle are further influenced by substituent effects, with electron-donating and electron-withdrawing groups modifying the overall electronic distribution and reactivity of the system.

Computational studies using Density Functional Theory have provided detailed insights into the frontier molecular orbital characteristics of 1,2,5-oxadiazole derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with the energy gap between them, provide important information about the electronic stability and reactivity of these compounds. Research has shown that modifications to the substituents on the 1,2,5-oxadiazole ring can significantly influence these orbital energies, affecting properties such as electron transfer capability and chemical reactivity.

Significance of Chloroacetyl-Substituted 1,2,5-Oxadiazoles in Organic Chemistry

Chloroacetyl-substituted 1,2,5-oxadiazoles occupy a unique position in organic chemistry due to their combination of aromatic stability and reactive functionality. The presence of the chloroacetyl group introduces a highly electrophilic center that can undergo nucleophilic substitution reactions, while the 1,2,5-oxadiazole ring provides electronic stability and potential for additional functionalization. This dual reactivity makes these compounds valuable intermediates for the synthesis of more complex molecular architectures and for exploring new chemical transformations.

The synthetic utility of chloroacetyl-substituted 1,2,5-oxadiazoles has been demonstrated in various chemical contexts, particularly in the development of heterocyclic compounds with enhanced biological activity. Research has shown that the chloroacetyl functionality can serve as a leaving group in substitution reactions with various nucleophiles, including amines, thiols, and other heteroatom-containing compounds. These reactions proceed under relatively mild conditions and provide access to a diverse array of substituted 1,2,5-oxadiazole derivatives with modified electronic and steric properties.

The reactivity profile of compounds such as this compound is particularly noteworthy in the context of medicinal chemistry applications. The electrophilic nature of the chloroacetyl group allows for the formation of covalent bonds with nucleophilic residues in biological targets, potentially leading to irreversible inhibition of enzymatic activity. This mechanism of action has been exploited in the design of enzyme inhibitors and other bioactive compounds, where the 1,2,5-oxadiazole core provides selectivity and the chloroacetyl group provides potency through covalent modification.

| Reaction Type | Nucleophile | Product Characteristics | Synthetic Utility |

|---|---|---|---|

| Amino Substitution | Primary/Secondary Amines | Amide derivatives | Peptidomimetics, pharmaceuticals |

| Thiol Substitution | Cysteine residues | Thioether linkages | Enzyme inhibitors |

| Hydroxyl Substitution | Alcohols/Phenols | Ester derivatives | Prodrug development |

| Heterocycle Formation | Bifunctional nucleophiles | Fused ring systems | Complex natural products |

The strategic importance of chloroacetyl-substituted 1,2,5-oxadiazoles extends beyond their direct synthetic applications to their role as building blocks for more complex molecular frameworks. The heterocyclic core can undergo various transformation reactions, including oxidation, reduction, and ring-opening reactions, while the chloroacetyl group provides a handle for further functionalization. This versatility has made these compounds attractive targets for total synthesis projects and for the development of new synthetic methodologies.

Recent advances in the synthesis and application of chloroacetyl-substituted 1,2,5-oxadiazoles have highlighted their potential in materials science and pharmaceutical development. The electronic properties of the 1,2,5-oxadiazole ring, combined with the reactive nature of the chloroacetyl group, create opportunities for the development of compounds with unique photophysical properties or enhanced biological activity. Computational studies have provided insights into the structure-activity relationships governing these properties, enabling the rational design of compounds with desired characteristics.

特性

IUPAC Name |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-1-4(8)3-2-6-9-7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCCGNHRVQMSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Oxadiazole Core

- Starting Materials: Acylhydrazones or hydrazides derived from appropriate precursors.

- Cyclization: Heating the acylhydrazone in neat acetic anhydride under reflux for several hours (typically 3 hours) induces cyclization to form the oxadiazole ring.

- Workup: Removal of acetic anhydride under reduced pressure followed by precipitation with crushed ice and crystallization from ethanol yields the oxadiazole intermediate with yields ranging from 48% to 70%.

Introduction of the Chloroacetyl Group

- Reagents: Chloroacetyl chloride is used to introduce the 2-chloroethanone moiety.

- Reaction Conditions: The oxadiazole intermediate is reacted with chloroacetyl chloride in a batch or continuous flow reactor at low temperatures (e.g., -50 °C to -20 °C) to control reaction selectivity and minimize impurities.

- Solvents: Toluene or other inert solvents are commonly used.

- Quenching and Purification: The reaction mixture is quenched with aqueous acid, extracted, washed with sodium carbonate solution and water, and concentrated under vacuum to isolate the product with high yield and purity.

Alternative Approaches

- Microwave-assisted synthesis has been reported to enhance the yield (60-80%) and reduce reaction times for oxadiazole derivatives, potentially applicable to this compound.

- Use of organometallic intermediates (e.g., reaction of heteroaryl magnesium halides with chloroacetyl chloride) has been successful in preparing related chlorinated ethanone derivatives, offering high selectivity and yields above 70%.

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of acylhydrazone to oxadiazole | Acylhydrazone + Acetic anhydride, reflux 3 h | 48-70 | Removal of acetic anhydride under reduced pressure, crystallization from ethanol |

| 2 | Chloroacetylation | Oxadiazole intermediate + Chloroacetyl chloride, toluene, -50°C to -20°C | 75-85 (estimated) | Batch or continuous flow reactor, quenching with aqueous acid, extraction, purification |

| Alternative | Microwave-assisted cyclization | Microwave oven, 60% power, ~15 min | 60-80 | Faster reaction, energy efficient |

- The cyclization step is critical for forming the 1,2,5-oxadiazole ring with high regioselectivity and purity.

- Controlling temperature during the chloroacetylation step is essential to avoid side reactions and impurities.

- Use of continuous flow reactors can improve reproducibility and scalability.

- Microwave-assisted methods offer a promising alternative for rapid synthesis with comparable yields.

- Spectroscopic analyses (1H NMR, 13C NMR, FT-IR) confirm the successful formation of the oxadiazole ring and the chloroacetyl substituent.

The preparation of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one involves a two-step process: cyclization of acylhydrazone precursors to form the oxadiazole ring followed by chloroacetylation using chloroacetyl chloride under controlled low-temperature conditions. Both batch and continuous flow methods are viable, with yields generally ranging from 48% to over 80% depending on conditions. Microwave-assisted synthesis presents an efficient alternative for the cyclization step. The described methods are supported by detailed research findings and analytical data, making them authoritative preparation routes for this compound.

化学反応の分析

Types of Reactions: 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the oxadiazole ring.

Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution reactions: Formation of substituted ethanone derivatives.

Oxidation products: Oxidized oxadiazole derivatives.

Reduction products: Reduced forms of the oxadiazole ring.

科学的研究の応用

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.

作用機序

The mechanism of action of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one with analogous compounds:

Key Observations

Heterocyclic Ring Influence :

- Oxadiazole Derivatives : The 1,2,5-oxadiazole ring (as in the target compound and V-59) is electron-deficient, enhancing electrophilic reactivity at the carbonyl group. This property is exploited in V-59 for anti-mycobacterial activity .

- Thiazole vs. Oxadiazole : The 1,2-thiazole derivative (EN300-37327596) incorporates sulfur, which may improve lipophilicity compared to oxygen-containing oxadiazoles. This could influence membrane permeability in agrochemical applications .

- Triazole and Imidazole Analogs : Triazoles (e.g., prothioconazole intermediate) are widely used in fungicides due to their ability to inhibit cytochrome P450 enzymes . Imidazole derivatives (e.g., CAS: 946061-14-9) are common in pharmaceuticals, targeting histamine receptors or enzymatic pathways .

Biological Activity :

- V-59, a structurally complex oxadiazole derivative, demonstrates potent activity against Mycobacterium tuberculosis (Mtb) under cholesterol-rich conditions (EC₅₀: 0.70 μM), suggesting that the oxadiazole motif plays a critical role in targeting mycobacterial metabolism .

- The triazole-containing compound from is a precursor to prothioconazole, highlighting the importance of heterocyclic rings in agrochemical efficacy .

Synthetic Accessibility: Nucleophilic substitution reactions are common for introducing heterocycles (e.g., triazole in ). The target compound could be synthesized similarly by reacting 2-chloroethanone derivatives with hydroxylamine or nitrile oxides to form the oxadiazole ring .

生物活性

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C4H3ClN2O2. It features a chloro group attached to an ethanone moiety, which is further linked to a 1,2,5-oxadiazole ring. This structural configuration suggests potential biological activity, particularly in medicinal chemistry and materials science.

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with derivatives of 1,2,5-oxadiazole. The use of bases like triethylamine in organic solvents such as dichloromethane under controlled conditions is common for achieving high yields and purity. The compound can undergo various chemical reactions including nucleophilic substitution and redox reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications. Additionally, the oxadiazole ring may participate in hydrogen bonding and π-π interactions, enhancing its biological efficacy.

Antiproliferative Effects

A study investigating a library of 1,2,5-oxadiazole derivatives found that several compounds exhibited significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved inhibition of topoisomerase I activity, which was supported by molecular docking studies .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | Not specified |

| 2-Chloro derivative (similar structure) | HeLa | Not specified |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. While specific data on this compound is limited, related oxadiazole derivatives have shown promising antibacterial and antifungal activities. For instance, studies have indicated that certain oxadiazoles exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Related Oxadiazole Compounds

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Related Oxadiazole A | E. coli | 0.0195 |

| Related Oxadiazole B | S. aureus | 0.0039 |

Case Studies

One notable case study focused on the structure–activity relationship (SAR) of oxadiazole derivatives. Researchers synthesized a series of compounds and evaluated their cytotoxicity through MTT assays. The results indicated that modifications to the oxadiazole scaffold could enhance cytotoxic effects against cancer cells while also affecting enzyme inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。